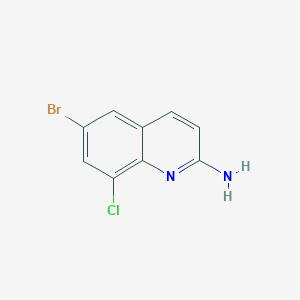

6-溴-8-氯喹啉-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

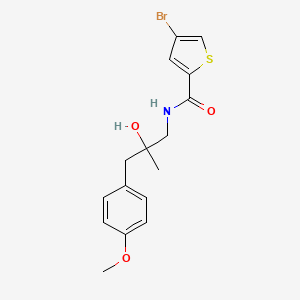

“6-Bromo-8-chloroquinolin-2-amine” is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using a wide range of protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

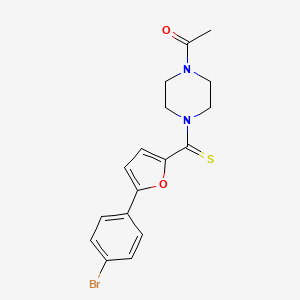

The molecular structure of “6-Bromo-8-chloroquinolin-2-amine” consists of a quinoline ring system with bromine and chlorine substituents . The quinoline ring system is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline derivatives, including “6-Bromo-8-chloroquinolin-2-amine”, can undergo various chemical reactions. The type of reaction and the products formed can depend on the conditions and the reagents used . For example, quinoline derivatives can undergo transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

科学研究应用

抗癌药物的发现

一项重要的应用涉及合成具有强效抗癌特性的化合物。例如,Sirisoma 等人领导的一项研究。(2009 年)发现了 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺作为抗癌治疗的临床候选药物。这种化合物衍生自 6-溴-8-氯喹啉-2-胺的修饰,表现出强大的诱导细胞凋亡的能力,并在癌症模型中表现出高疗效,包括人类 MX-1 乳腺癌,具有出色的血脑屏障穿透性Sirisoma 等人,2009 年。

分析化学应用

另一个应用是在分析化学中,其中 6-溴-8-氯喹啉-2-胺衍生物用于含胺基代谢物的全面分析和定量。这涉及对它们进行衍生化,以使用液相色谱-电喷雾电离-质谱 (LC-ESI-MS) 进行鉴定和定量,如 Boughton 等人概述的那样。(2011 年)。此类方法对于了解生物过程和疾病机制至关重要Boughton 等人,2011 年。

合成方法

该化合物的用途延伸到合成有机化学,在合成有机化学中,它作为各种合成途径中的关键中间体。例如,Wlodarczyk 等人。(2011 年)探索了它在 Knorr 合成中用于制备 6-溴-喹啉-2(1H)-酮衍生物中的用途,突出了该化合物在创建药理活性分子方面的多功能性Wlodarczyk 等人,2011 年。

蛋白质相互作用的配体设计

此外,6-溴-8-氯喹啉-2-胺作为针对特定蛋白质结构域的配体设计的先驱。史密斯等人。(2008 年)报道了它在合成 Tec Src 同源性 3 结构域配体中的作用,旨在通过策略性分子修饰来增加结合亲和力史密斯等人,2008 年。

抗菌化合物开发

它在开发抗菌化合物中的应用也值得注意。Al-Hiari 等人。(2007 年)从 6-溴-8-氯喹啉-2-胺合成新的 8-硝基氟喹诺酮衍生物,对金黄色葡萄球菌表现出良好的活性,表明其在解决抗生素耐药性方面的潜力Al-Hiari 等人,2007 年。

未来方向

属性

IUPAC Name |

6-bromo-8-chloroquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNRQQLFIXSMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Br)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2653968.png)

![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide](/img/structure/B2653976.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2653977.png)

![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)

![2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2653980.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)